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Compound of Interest

Tert-butyl methyl(4-
Compound Name:
oxocyclohexyl)carbamate

Cat. No.: B153516

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Tert-
butyl methyl(4-oxocyclohexyl)carbamate (C12H21NO3). Due to a lack of experimentally
acquired spectra in publicly available literature, this document focuses on predicted data and
analysis based on analogous structures. It is intended to serve as a valuable resource for
researchers in compound identification, characterization, and quality control.

Predicted Mass Spectrometry Data

While experimental data is scarce, predicted mass spectrometry data offers valuable insights
into the molecule's mass and fragmentation patterns. The following table summarizes the
predicted collision cross-section (CCS) values for various adducts of Tert-butyl methyl(4-
oxocyclohexyl)carbamate.[1]
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Adduct m/z Predicted CCS (A2
[M+H]* 228.15943 152.1
[M+Na]* 250.14137 156.3
[M-H]- 226.14487 156.4
[M+NHa]* 245.18597 170.7
[M+K]+ 266.11531 157.1
[M+H-H-0]* 210.14941 146.4
[M+HCOO]~ 272.15035 1715
[M+CHsCOO]~ 286.16600 194.5

Predicted Nuclear Magnetic Resonance (NMR)
Spectroscopy

Experimental NMR data for Tert-butyl methyl(4-oxocyclohexyl)carbamate is not readily
available. However, the expected chemical shifts and multiplicities can be predicted based on
the analysis of its structural components and comparison with similar molecules.

Predicted 'H NMR Data

Predicted Chemical Predicted

Protons . L Integration
Shift (ppm) Multiplicity

tert-butyl (CHs)s 14-16 Singlet 9H
N-CHs 28-3.0 Singlet 3H
Cyclohexyl CHz ]

_ 22-25 Multiplet 4H
(adjacent to C=0)
Cyclohexyl CH2 )

) 16-1.9 Multiplet 4H
(adjacent to N)
Cyclohexyl CH 40-4.3 Multiplet 1H
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Predicted **C NMR Data

Carbon Predicted Chemical Shift (ppm)
C=0 (carbamate) 154 - 156

C=0 (ketone) 208 - 212

C(CHs)s3 80 - 82

C(CHs)s3 28 - 29

N-CHs 30-33

Cyclohexyl CH 50 - 55

Cyclohexyl CH2 35-45

Predicted Infrared (IR) Spectroscopy

The IR spectrum of Tert-butyl methyl(4-oxocyclohexyl)carbamate is expected to exhibit

characteristic absorption bands corresponding to its functional groups.

Expected Frequency

Functional Group Vibrational Mode

Range (cm™?)
C=0 (carbamate) Stretch 1680 - 1700
C=0 (ketone) Stretch 1705 - 1725
C-N Stretch 1180 - 1250
C-O0 Stretch 1000 - 1100
C-H (sp3) Stretch 2850 - 3000

Experimental Protocols

The following are detailed methodologies for the key experiments typically used to acquire the

spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series, 400 MHz or
higher) is used for analysis.

Sample Preparation:

o Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in 0.5-0.7
mL of a deuterated solvent (e.g., CDCls, DMSO-ds).

« A small amount of an internal standard, such as tetramethylsilane (TMS), is added for
referencing the chemical shifts to O ppm.

e The solution is transferred to a 5 mm NMR tube.
Data Acquisition:

» 1H NMR: Spectra are typically acquired with a 90° pulse angle, a relaxation delay of 1-5
seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-
noise ratio.

e 13C NMR: Proton-decoupled spectra are acquired with a larger number of scans (e.g., 1024
or more) due to the lower natural abundance of the 13C isotope. A relaxation delay of 2-5
seconds is commonly used.

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and
baseline corrected to obtain the final spectrum.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrophotometer (e.g., Shimadzu FTIR
Affinity-1) equipped with an Attenuated Total Reflectance (ATR) accessory is commonly used.

Sample Preparation:
» A small amount of the solid sample is placed directly onto the ATR crystal.
e Apressure arm is used to ensure good contact between the sample and the crystal.

Data Acquisition:
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e Abackground spectrum of the clean, empty ATR crystal is recorded to account for
atmospheric CO2 and Hz20.

e The sample spectrum is then recorded. Typically, 16 to 32 scans are co-added at a
resolution of 4 cm~1 over a range of 4000 to 400 cm~1.

Data Processing: The instrument software automatically ratios the sample spectrum against the
background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Liquid
Chromatography (LC-MS) or Gas Chromatography (GC-MS), is used. Electrospray ionization
(ESI) is a common ionization technique for this type of molecule.

Sample Preparation:
o Adilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

e The solution is then introduced into the mass spectrometer, either via direct infusion or
through the LC or GC system.

Data Acquisition: The mass spectrometer is operated in either positive or negative ion mode to
detect the desired adducts (e.g., [M+H]*, [M+Na]*, [M-H]~). Data is collected over a specific
mass-to-charge (m/z) range.

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight of
the compound and to study its fragmentation patterns, which can provide further structural
information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound.
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Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Spectroscopic Profile of Tert-butyl methyl(4-
oxocyclohexyl)carbamate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b153516#spectroscopic-data-for-tert-butyl-methyl-
4-oxocyclohexyl-carbamate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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